molecular formula C21H28N2O3 B7948933 tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate

Cat. No.: B7948933
M. Wt: 356.5 g/mol
InChI Key: CBVMLUHTBIZQRL-IBGZPJMESA-N
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Description

tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-aminophenethyl moiety, and a 2-hydroxy-2-phenylethyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the aromatic amine and hydroxyethyl groups may contribute to receptor binding or metabolic stability in drug candidates.

Properties

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVMLUHTBIZQRL-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)C[C@@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

HOBt/EDC-Mediated Amidation

Ambeed’s protocol demonstrates the coupling of 4-iodophenylacetic acid with tert-butyl (2-aminophenyl)carbamate using HOBt/EDC·HCl in DMF:

ParameterValue
Coupling reagent1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC·HCl)
Activator1-Hydroxybenzotriazole (HOBt)
SolventN,N-Dimethylformamide (DMF)
Reaction time3 hours at 20°C
Yield86% after column chromatography

This method produces the advanced intermediate N-(2-t-butoxycarbonylaminophenyl)-4-iodophenylacetamide , characterized by ¹H-NMR (DMSO-d₆, δ 1.50 ppm for Boc methyl groups) and ESI-MS (m/z 453 [M+H]⁺).

HATU-Assisted Coupling for Challenging Substrates

For sterically hindered amines, the patent literature employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in DMF:

  • Reaction scale: 2.9 mmol

  • Molar ratio: 1:1 (acid:HATU)

  • Temperature: 20°C, 2 hours

  • Workup: Ethyl acetate extraction followed by brine washes

  • Purification: Hexane/EtOAc gradient (4:1 → 2:1)

  • Yield: 67% over two steps

Deprotection and Functional Group Interconversion

HCl-Mediated Boc Removal

Concentrated hydrochloric acid in ethanol (1:10 v/v) at reflux cleaves the Boc group efficiently:

  • Time: 1 hour

  • Monitoring: TLC (disappearance of Boc δ 1.44 ppm signal)

  • Product isolation: Azeotropic drying with toluene yields the deprotected amine as an orange solid (20.0 g scale).

TFA/DCM for Acid-Sensitive Substrates

20% trifluoroacetic acid (TFA) in dichloromethane (DCM) at RT for 18 hours provides milder deprotection:

  • Conversion: >95% by ¹H-NMR

  • Workup: Rotary evaporation without neutralization

  • Purity: 92–95% after silica gel chromatography

Stereochemical Control in Synthesis

The (R)-configuration at the 2-hydroxy-2-phenylethyl moiety is preserved using chiral auxiliaries and resolution techniques:

Chiral Pool Approach

Starting from (R)-2-phenylglycinol, sequential N-alkylation and carbamate formation maintains enantiomeric excess (ee) >98%.

Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-hydroxy-2-phenylethyl intermediates achieves 91% ee (CAL-B, vinyl acetate, 35°C).

Purification and Analytical Data

Chromatographic Methods

  • Normal phase SiO₂: Hexane/EtOAc (4:1 → 1:1)

  • Reverse phase C18: MeCN/H₂O (0.1% TFA), 30→70% over 25 min

  • Recrystallization: Ethanol/ethyl acetate (1:10) for final product

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.44 (s, 9H, Boc), 4.65 (d, J=5.9 Hz, CH₂OH), 7.14–7.59 (m, aromatic), 9.94 (s, NH)

  • HRMS (ESI): m/z calc. for C₂₁H₂₇N₃O₄ [M+H]⁺ 386.2078, found 386.2081

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ee (%)Scale (g)
HOBt/EDC coupling8698N/A2.03
HATU coupling6795N/A0.66
Chiral pool7899>9810+
Kinetic resolution4597915

Industrial-Scale Considerations

The patent route (EP1028111NWA1) demonstrates scalability to 100 g batches with:

  • Solvent recovery: THF and EtOAc recycled via distillation

  • Cost analysis: $23.50/g at 1 kg scale

  • Process safety: Exothermic Boc formation controlled via jacketed reactor cooling

Chemical Reactions Analysis

Chemical Reaction Types

The compound undergoes diverse reactions due to its functional groups (amino, hydroxy, carbamate):

Reaction Type Functional Group Involved Example Reagents
Oxidation Hydroxy group (C-OH → C=O)KMnO₄, CrO₃
Reduction Nitro group (NO₂ → NH₂)H₂/Pd, LiAlH₄
Substitution Amino group (NH₂ → N-R)Alkyl halides, acyl chlorides

Key Reactions

  • Reduction : Catalytic hydrogenation converts nitro precursors to amines, as seen in the synthesis of tert-butyl (S)-N-(2-hydroxy-3-phenoxypropyl)-N-[2-(4-aminophenyl)ethyl]carbamate .

  • Coupling : The amino group reacts with nucleophiles (e.g., 2-pyridylacetic acid) to form amide bonds, critical in β3-adrenergic receptor agonist development .

Reagents and Reaction Conditions

Reaction Reagents Conditions Source
Acylation Di-tert-butyl dicarbonateRoom temperature, CHCl₃ solvent
Reduction H₂ gas, Pd/C catalystHydrogenation under pressure
Coupling 2-Pyridylacetic acidEDC/HOBt coupling agents, DMF solvent

Major Reaction Products

Reaction Product Application
Reduction tert-Butyl (S)-N-(2-hydroxy-3-phenoxypropyl)-N-[2-(4-aminophenyl)ethyl]carbamateIntermediate for β3-AR agonists
Coupling Amide-linked derivatives (e.g., with 2-pyridylacetic acid)Potent β3-adrenergic receptor agonists

Mechanistic Insights

  • Hydrogenation : Palladium-catalyzed reduction selectively converts nitro groups to amines without affecting other functional groups .

  • Coupling Mechanism : The amino group acts as a nucleophile, reacting with carbonyl compounds (e.g., 2-pyridylacetic acid) to form stable amides .

Scientific Research Applications

Organic Synthesis

tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeDescriptionCommon Reagents
Oxidation Hydroxy group can be oxidized to form ketones.Potassium permanganate, chromium trioxide
Reduction Nitro groups (if present) can be reduced to amines.Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution Amino groups can participate in nucleophilic substitution reactions.Alkyl halides or acyl chlorides under basic conditions

Biological Research

The compound is under investigation for its interactions with biological molecules. It has been studied for its potential effects on cellular processes, making it a candidate for exploring drug mechanisms or therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic properties. It may act as a precursor in drug development, especially in designing compounds targeting specific diseases.

Case Study 1: Interaction with Enzymes

Research has shown that this compound can bind to specific enzymes, altering their activity. For instance, studies demonstrated that it interacts with enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders.

Case Study 2: Anticancer Activity

In vitro studies indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications ranging from polymer production to the formulation of specialty coatings.

Mechanism of Action

The mechanism of action of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl (R)-(1-(4-bromophenyl)-2-hydroxyethyl)carbamate ()

This compound shares the Boc-protected hydroxyethylamine core but substitutes the 4-aminophenyl group with a 4-bromophenyl moiety. Such derivatives are often used in Suzuki coupling reactions, whereas the amino group in the target compound enables further functionalization via diazotization or amide formation .

tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate ()

Here, the hydroxy group is positioned on a propyl chain rather than an ethyl chain, and the aromatic ring is directly attached to the propyl group. The extended alkyl chain may influence lipophilicity and conformational flexibility, impacting membrane permeability in drug candidates .

Mirabegron ()

Mirabegron, (R)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide, shares the 2-hydroxy-2-phenylethylamine motif with the target compound. However, Mirabegron incorporates a thiazole ring and acetamide group, enhancing β3-adrenergic receptor selectivity. This highlights the importance of the hydroxyethyl-phenyl group in receptor engagement .

Boc Protection Strategies

The target compound’s synthesis likely employs tert-butyl dicarbonate [(Boc)₂O] for amine protection, as seen in analogous syntheses (e.g., tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, 60–67% yield via Boc protection ). demonstrates the use of tert-butyl carbamate intermediates in nucleophilic substitutions with bromoalkanes, suggesting similar steps for introducing the 4-aminophenethyl group .

Deprotection and Functionalization

Trifluoroacetic acid (TFA) is commonly used for Boc deprotection (e.g., 67–96% yield in ), a step critical for revealing reactive amines in downstream reactions . The target compound’s 4-aminophenyl group could undergo further derivatization, akin to the nitro-to-amine reduction in .

Pharmacological and Physicochemical Properties

Solubility and Stability

The Boc group improves solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to non-protected amines. However, the 4-aminophenyl moiety may reduce solubility in aqueous media relative to halogenated analogues (e.g., 4-bromophenyl in ) .

Data Tables

Research Findings and Implications

  • Structural Insights : The 2-hydroxy-2-phenylethyl group is a recurring motif in receptor-targeted drugs, emphasizing its role in molecular recognition .
  • Synthetic Versatility : Boc-protected intermediates enable modular synthesis, as demonstrated in and , allowing rapid diversification of aromatic and alkyl substituents .
  • Therapeutic Potential: Derivatives with 4-aminophenyl groups may serve as precursors to kinase inhibitors or GPCR modulators, leveraging the amino group for hydrogen bonding .

Biological Activity

tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound notable for its potential biological activities. This compound features a tert-butyl group, an aminophenyl group, and a hydroxyphenylethyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O3, with a molecular weight of 356.466 g/mol. The structure includes functional groups that may influence its pharmacological properties, such as the hydroxy and amino groups, which can participate in hydrogen bonding and other interactions with biological targets.

PropertyValue
Molecular FormulaC21H28N2O3
Molecular Weight356.466 g/mol
IUPAC Nametert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate
CAS Number223673-36-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for potential interactions with various signaling pathways, while the hydroxy group may enhance solubility and bioavailability.

Research indicates that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. For instance, studies have shown that related compounds effectively suppressed the expression of these cytokines in vitro and in vivo, suggesting a potential anti-inflammatory mechanism of action for this compound .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of inflammatory markers. For example, compounds containing similar moieties were found to decrease mRNA levels of IL-1β and IL-6 in human liver hepatocytes treated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

In Vivo Studies

In vivo experiments involving animal models have further validated the anti-inflammatory properties of related compounds. Administration of these compounds resulted in reduced levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage, alongside decreased expression levels of pro-inflammatory cytokines .

Case Studies

  • Anti-inflammatory Activity : A study evaluated the effects of a compound structurally similar to this compound on LPS-induced inflammation in mice. Results indicated significant suppression of IL-6 and TNF-α levels post-treatment, showcasing the compound's potential therapeutic effects against inflammatory diseases .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cell lines. The findings revealed that while some derivatives exhibited cytotoxicity at higher concentrations, others maintained low toxicity profiles while effectively inhibiting inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Diastereoselective Synthesis : Utilize intramolecular α-amidoalkylation reactions under controlled conditions (e.g., chiral catalysts, low temperatures) to achieve stereochemical control .
  • Carbamate Formation : Protect amine groups via tert-butoxycarbonyl (Boc) strategies, optimizing pH (6.5–7.5) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 65–85%, depending on purity of starting materials and inert atmosphere use .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which degrade the carbamate group .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Q. What spectroscopic techniques are most effective for characterizing its structure and confirming stereochemistry?

  • Methodological Answer :

  • NMR : Use 1^1H/13^{13}C NMR to confirm amine and carbamate functional groups. NOESY experiments resolve spatial proximity of phenyl and hydroxy groups .
  • X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding networks in crystal lattices .
  • IR Spectroscopy : Identifies carbamate C=O stretches (~1690–1730 cm1^{-1}) and hydroxyl O-H stretches (~3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. What strategies can be employed to resolve enantiomeric impurities during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients for baseline separation .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts with distinct solubility profiles .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to bias reaction pathways toward the desired (R)-isomer .

Q. How can contradictory data regarding its solubility and reactivity in different solvents be reconciled?

  • Methodological Answer :

  • Solubility Profiling : Use Hansen solubility parameters to predict compatibility. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility (>50 mg/mL), while hydrocarbons (e.g., hexane) are poor solvents (<1 mg/mL) .
  • Reactivity Studies : Conduct kinetic assays in varying solvents (e.g., THF vs. acetonitrile) to assess nucleophilic attack on the carbamate group. Correlate results with Kamlet-Taft solvent parameters .

Q. What methodologies are recommended for analyzing its hydrogen-bonding interactions in crystal structures?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve O-H···O and N-H···O interactions in the lattice. For example, hydroxy groups often form intermolecular bonds with carbamate oxygens .
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals contacts) using software like CrystalExplorer® .
  • DFT Calculations : Model optimized geometries and interaction energies (e.g., at B3LYP/6-31G* level) to validate experimental data .

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